molecular formula C18H18O2 B14400073 3-Cyclopropyl-2,2-diphenyloxetan-3-ol CAS No. 89867-85-6

3-Cyclopropyl-2,2-diphenyloxetan-3-ol

Cat. No.: B14400073
CAS No.: 89867-85-6
M. Wt: 266.3 g/mol
InChI Key: POHNSTXDBYTBHL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-diphenyloxetan-3-ol is a bicyclic compound featuring an oxetane ring (a four-membered oxygen-containing cyclic ether) substituted with a cyclopropyl group and two phenyl rings at the 2- and 3-positions. This structure combines steric bulk from the aromatic substituents with the inherent strain of the oxetane ring, which influences its reactivity, stability, and physicochemical properties.

Properties

CAS No.

89867-85-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

3-cyclopropyl-2,2-diphenyloxetan-3-ol

InChI

InChI=1S/C18H18O2/c19-17(14-11-12-14)13-20-18(17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,19H,11-13H2

InChI Key

POHNSTXDBYTBHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(COC2(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol typically involves the use of Grignard reagents. One common method is the reaction of cyclopropylmagnesium bromide with 2,2-diphenylacetaldehyde, followed by cyclization to form the oxetane ring. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for 3-Cyclopropyl-2,2-diphenyloxetan-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 3-cyclopropyl-2,2-diphenyloxetan-3-one.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-Cyclopropyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further affecting the compound’s biological activity. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical environments .

Comparison with Similar Compounds

3-Cyclopropyloxetan-3-ol

Structural Differences :

  • Target Compound : 3-Cyclopropyl-2,2-diphenyloxetan-3-ol includes two phenyl groups at the 2-position.
  • Compared Compound : 3-Cyclopropyloxetan-3-ol (C₆H₁₀O₂) lacks aromatic substituents, having only hydrogen atoms at the 2-position .

Key Implications :

  • Hydrophobicity : The aromatic rings enhance lipophilicity, likely lowering water solubility relative to the simpler analog.
  • Collision Cross-Section (CCS) : While CCS data are unavailable for the target compound, the bulkier diphenyl substituents would likely result in a larger CCS compared to 3-cyclopropyloxetan-3-ol (C₆H₁₀O₂, CCS data inferred from structural analogs) .

Ethyl 3-Cyclopropyl-2,2-difluoropropanoate

Structural Differences :

  • Target Compound : Contains an oxetane ring and hydroxyl group.
  • Compared Compound: Ethyl 3-cyclopropyl-2,2-difluoropropanoate (C₈H₁₂F₂O₂) features a cyclopropyl group attached to a fluorinated ester backbone instead of an oxetane .

Key Implications :

  • Electronic Effects : Fluorine atoms in the ester compound withdraw electron density, contrasting with the electron-donating phenyl groups in the target molecule. This difference may alter solubility and reactivity in polar environments.
  • Reactivity : The ester group in the compared compound is prone to hydrolysis, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or act as a weak acid.

rac-(1R,3S)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic Acid

Structural Differences :

  • Target Compound : Oxetane ring with diphenyl and hydroxyl groups.
  • Compared Compound : This cyclopropane derivative (C₆H₇F₂O₂) contains a fused cyclopropane-carboxylic acid system .

Key Implications :

  • Functional Group Chemistry : The carboxylic acid group in the compared compound offers strong acidity (pKa ~2-3), whereas the hydroxyl group in the target compound is less acidic (pKa ~15-18).

3,3-Dimethylbutan-2-ol

Structural Differences :

  • Target Compound : Complex bicyclic structure with aromatic and cyclopropyl groups.
  • Compared Compound : 3,3-Dimethylbutan-2-ol (C₆H₁₄O) is a simple branched-chain alcohol .

Key Implications :

  • Steric Hindrance : The diphenyl groups in the target compound create significant steric shielding around the hydroxyl group, reducing its accessibility in reactions compared to the more exposed hydroxyl in 3,3-dimethylbutan-2-ol.
  • Boiling Point : The target compound’s higher molecular weight and aromaticity likely result in a higher boiling point than 3,3-dimethylbutan-2-ol (BP ~130–140°C for analogous alcohols).

Data Table: Structural and Inferred Properties

Compound Name Molecular Formula Key Substituents Functional Groups Inferred LogP Key Reactivity Notes
3-Cyclopropyl-2,2-diphenyloxetan-3-ol C₁₈H₁₈O₂ Cyclopropyl, 2× phenyl Hydroxyl, oxetane ~3.5–4.0 Steric hindrance limits nucleophilicity
3-Cyclopropyloxetan-3-ol C₆H₁₀O₂ Cyclopropyl Hydroxyl, oxetane ~1.0–1.5 Higher solubility in polar solvents
Ethyl 3-cyclopropyl-2,2-difluoropropanoate C₈H₁₂F₂O₂ Cyclopropyl, 2× fluorine Ester ~2.0–2.5 Prone to hydrolysis under basic conditions
rac-(1R,3S)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid C₆H₇F₂O₂ Cyclopropyl, 2× fluorine Carboxylic acid ~1.5–2.0 Strong acidity (pKa ~2-3)
3,3-Dimethylbutan-2-ol C₆H₁₄O 2× methyl Hydroxyl ~1.0–1.2 Accessible hydroxyl for SN reactions

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